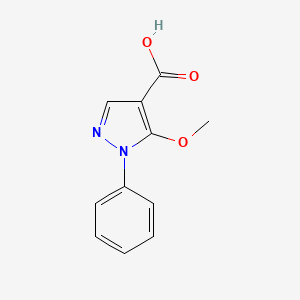

5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid

CAS No.: 88585-23-3

Cat. No.: VC2532825

Molecular Formula: C11H10N2O3

Molecular Weight: 218.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88585-23-3 |

|---|---|

| Molecular Formula | C11H10N2O3 |

| Molecular Weight | 218.21 g/mol |

| IUPAC Name | 5-methoxy-1-phenylpyrazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C11H10N2O3/c1-16-10-9(11(14)15)7-12-13(10)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15) |

| Standard InChI Key | JCVMAHWBQFWHQM-UHFFFAOYSA-N |

| SMILES | COC1=C(C=NN1C2=CC=CC=C2)C(=O)O |

| Canonical SMILES | COC1=C(C=NN1C2=CC=CC=C2)C(=O)O |

Introduction

Physical and Chemical Properties

5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid possesses specific physical and chemical characteristics that define its behavior in various chemical and biological contexts. The compound has a molecular formula of C11H10N2O3 and a molecular weight of 218.21 g/mol . It is identified by the CAS number 88585-23-3, which serves as its unique chemical identifier in various databases and literature sources .

Basic Properties and Identification

The following table summarizes the key physical and chemical properties of 5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid:

| Property | Value |

|---|---|

| CAS Number | 88585-23-3 |

| Molecular Formula | C11H10N2O3 |

| Molecular Weight | 218.21 g/mol |

| Storage Recommendations | Cool, dry place |

| Transport Classification | Not hazardous material |

Source: Chemical data from product listings

Structural Characteristics

The structure of 5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid contains several key features that contribute to its chemical behavior and biological activity. The compound is characterized by a five-membered pyrazole ring with two adjacent nitrogen atoms. One of these nitrogen atoms is attached to a phenyl group, while the pyrazole ring itself bears a methoxy group (-OCH3) at the 5-position and a carboxylic acid group (-COOH) at the 4-position. This particular arrangement of functional groups significantly influences the compound's chemical reactivity, solubility, and potential interactions with biological systems.

Structural Characterization Techniques

The structural characterization of 5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid and related pyrazole compounds typically employs a combination of spectroscopic, crystallographic, and computational techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, serves as a primary tool for confirming the structure and purity of pyrazole derivatives. For similar compounds like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, NMR analysis in DMSO solution has provided valuable structural information . Additionally, Fourier Transform Infrared (FT-IR) spectroscopy is commonly employed to identify the characteristic functional groups, such as the carboxylic acid (-COOH) and methoxy (-OCH3) groups present in the molecule .

X-ray Crystallography

X-ray diffraction analysis of single crystals provides detailed information about the three-dimensional structure, bond lengths, bond angles, and molecular packing of the compound. For related pyrazole derivatives, single crystals suitable for X-ray diffraction have been obtained by slow evaporation techniques using solvents such as ethanol . Similar approaches could be employed for crystallographic studies of 5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid.

Computational Methods

Density Functional Theory (DFT) calculations can supplement experimental data and provide insights into the electronic structure and properties of 5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid. For related compounds, DFT studies at the B3LYP/TZ2P level of theory have been used to calculate and compare with experimental spectroscopic data, including FT-IR and NMR chemical shifts . Such computational approaches can also be valuable for predicting HOMO-LUMO energy levels and understanding electronic transitions within the molecule.

Current Research Findings

While research on 5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid is still evolving, current findings provide valuable insights into its properties and potential applications.

Structure-Activity Relationships

The presence of the methoxy group at the 5-position of the pyrazole ring significantly influences the compound's chemical behavior and biological activity. Structure-activity relationship studies involving pyrazole derivatives suggest that modifications to the substituents on the pyrazole ring can dramatically alter the compound's interaction with biological targets, potentially enhancing or diminishing specific activities.

Enzyme Interaction Studies

Preliminary data suggest that 5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid interacts with enzymes involved in inflammatory responses, particularly hematopoietic prostaglandin D synthase. These interaction studies focus on the compound's binding affinity to various biological targets and provide valuable information for understanding its mechanism of action at the molecular level.

Comparison with Related Compounds

Comparing 5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid with structurally similar compounds provides insights into the effects of specific structural modifications on the compound's properties and activities.

5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid

5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (C11H10N2O2) differs from 5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid by having a methyl group instead of a methoxy group at the 5-position of the pyrazole ring . This structural difference alters the electron distribution within the molecule, potentially affecting its interaction with biological targets. Comparative studies of these related compounds could elucidate the specific contribution of the methoxy group to the biological activities of 5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid.

Other Pyrazole Derivatives

Various other pyrazole derivatives have been investigated for their potential as cyclooxygenase (COX) inhibitors and other pharmaceutical applications . Comparing the biological activities of these compounds with those of 5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid could provide valuable information for the rational design of more effective derivatives with enhanced therapeutic properties.

Future Research Directions

Research on 5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid is ongoing, with several promising directions for future investigations.

Detailed Biological Evaluations

While preliminary studies have identified potential biological activities, further detailed evaluations are necessary to fully understand the compound's therapeutic potential. These include:

-

In-depth investigations of its interaction with specific molecular targets

-

Comprehensive in vitro and in vivo studies to confirm and quantify its anti-inflammatory, analgesic, and anticonvulsant properties

-

Toxicity and pharmacokinetic assessments to evaluate its safety profile and bioavailability

Structural Modifications and Derivatives

Based on understanding of structure-activity relationships, researchers could design and synthesize novel derivatives of 5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid with enhanced properties:

-

Modifications to improve binding affinity to specific molecular targets

-

Structural changes to enhance bioavailability and reduce potential side effects

-

Development of prodrugs or delivery systems to improve pharmacokinetic properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume